Cas no 2418708-07-1 (N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide)
![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2418708-07-1x500.png)
N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-26688119
- N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
- 2418708-07-1
- Z2071148030
- N-(1-cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
-
- インチ: 1S/C19H19F3N4O/c1-13-3-2-8-18(9-13,12-23)25-17(27)14-10-24-26(11-14)16-6-4-15(5-7-16)19(20,21)22/h4-7,10-11,13H,2-3,8-9H2,1H3,(H,25,27)
- InChIKey: BTWZRADNZKALCQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)N1C=C(C=N1)C(NC1(C#N)CCCC(C)C1)=O)(F)F
計算された属性
- 精确分子量: 376.15109573g/mol
- 同位素质量: 376.15109573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 594
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- XLogP3: 3.9
N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688119-0.05g |
N-(1-cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |
2418708-07-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamideに関する追加情報
N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide: A Comprehensive Overview
The compound CAS No 2418708-07-1, also known as N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
At its core, the molecule consists of a pyrazole ring, a heterocyclic structure known for its stability and reactivity in various chemical reactions. The pyrazole ring is substituted at the 4-position with a carboxamide group, which introduces additional functional diversity. The substituents on the pyrazole ring are critical for determining the compound's properties, including its solubility, bioavailability, and interaction with biological targets.
The cyano group attached to the cyclohexane ring adds electron-withdrawing character to the molecule, enhancing its reactivity in certain chemical transformations. The presence of a trifluoromethyl group on the phenyl ring further contributes to the molecule's stability and lipophilicity, making it an attractive candidate for drug design.
Recent studies have highlighted the potential of this compound in inhibiting specific enzymes and receptors, making it a valuable tool in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against kinase enzymes, which are key targets in cancer therapy.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and sensors. Researchers at the University of California have explored its potential as a component in advanced materials for energy storage devices.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent functionalization with cyano and trifluoromethyl groups. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
From an environmental standpoint, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Preliminary data suggest that it is not inherently hazardous under normal conditions, but further studies are required to fully understand its environmental impact.
In conclusion, CAS No 2418708-07-1 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methods and biological testing, positions it as a valuable asset in both academic research and industrial development.
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